N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Overview
Description
N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a complex organic compound that belongs to the class of pyrazolopyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyridazinone core, which is a fused heterocyclic system containing nitrogen atoms, and an acetamidophenyl group.
Mechanism of Action
Target of Action
Compounds with a similar pyridazinone structure have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that the pyridazinone moiety, a derivative of pyridazine, has been associated with a plethora of activities . The influence of the nitrogen-containing group at position 2 has been observed, and it was found that certain moieties when present in the structure showed good antihypertensive activity .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide are largely determined by its interactions with various biomolecules. Pyridazinones, the class of compounds to which it belongs, have been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Pyridazinones have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridazinones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the acetamidophenyl group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final coupling reaction: The final step involves coupling the pyrazolopyridazinone core with the acetamidophenyl group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the aromatic ring or the pyrazolopyridazinone core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can be compared with other pyrazolopyridazinone derivatives, such as:
N-(4-acetamidophenyl)-2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)acetamide: This compound has a similar core structure but differs in the substituents, leading to different biological activities.
N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide: This derivative has additional functional groups that may enhance its solubility and bioavailability.
4-Acetamidophenol (Acetaminophen): While structurally simpler, acetaminophen shares the acetamidophenyl group and is widely used as an analgesic and antipyretic.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazolopyridazinone core, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-14-19-12-23-28(18-6-4-3-5-7-18)21(19)22(31)27(26-14)13-20(30)25-17-10-8-16(9-11-17)24-15(2)29/h3-12H,13H2,1-2H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRYPYFAHUTVQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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